1H-Pyrrole, 1-[(triethylstannyl)methyl]-
Description
Significance of Pyrrole (B145914) Scaffolds in Chemical Research
The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of biologically active molecules and functional materials. Its presence is critical in numerous natural products, including heme, chlorophyll, and vitamin B12, where it plays essential roles in biological processes.
In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. Consequently, pyrrole derivatives have been extensively developed as therapeutic agents with a broad spectrum of activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. The versatility of the pyrrole ring allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological function. The nitrogen atom, in particular, offers a key site for modification, leading to a diverse class of compounds known as N-substituted pyrroles.
Role of Organotin Compounds in Synthetic Chemistry and Material Science Precursors
Organotin compounds, or stannanes, are defined by the presence of at least one tin-carbon (Sn-C) bond. wikipedia.org First synthesized in the mid-19th century, these organometallic reagents have become indispensable tools in modern organic synthesis. wikipedia.org Their utility stems from the unique reactivity of the Sn-C bond, which is stable enough to allow for purification and handling but sufficiently reactive to participate in a variety of chemical transformations.
One of the most prominent applications of organotin compounds is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction forms a new carbon-carbon bond by coupling an organotin reagent with an organic halide or triflate, a process that has become fundamental in the synthesis of complex organic molecules.
Beyond their role as reagents, organotin compounds serve as crucial precursors in material science. They are used in the production of stabilizers for polyvinyl chloride (PVC), preventing its thermal degradation. wikipedia.org Furthermore, they are employed as catalysts in the formation of polyurethanes and silicones and in the chemical vapor deposition of tin dioxide layers on glass to enhance its strength and thermal stability. wikipedia.org
Rationale for Investigating N-Stannylated Methylpyrrole Derivatives
The investigation into N-stannylated methylpyrrole derivatives, such as 1H-Pyrrole, 1-[(triethylstannyl)methyl]-, is driven by the potential to create novel chemical entities with unique reactivity and applications. By incorporating a trialkylstannyl group onto the pyrrole nitrogen via a methylene (B1212753) (-CH2-) linker, researchers aim to combine the properties of both the pyrrole ring and the organotin moiety.
The primary rationale for studying these compounds includes:
Creation of Novel Reagents: The Sn-C bond in these derivatives can be cleaved under specific conditions, potentially allowing the (pyrrol-1-yl)methyl group to be transferred to other molecules. This could open new pathways for the synthesis of complex N-substituted pyrroles.
Precursors for Transmetalation: The triethylstannyl group can be exchanged with other metals in transmetalation reactions, providing access to a wider range of organometallic pyrrole derivatives with different reactive properties.
Modification of Electronic Properties: The introduction of the organometallic fragment can modulate the electronic environment of the pyrrole ring, potentially influencing its reactivity in other chemical reactions or altering its physical properties for material science applications.
Biological Activity Studies: Given the broad biological significance of both pyrrole derivatives and certain organotin compounds, hybrid molecules are of interest for screening as potential new therapeutic agents.
Overview of Research Scope and Objectives for 1H-Pyrrole, 1-[(triethylstannyl)methyl]-
Despite the clear rationale for their study, specific research focused exclusively on 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is not extensively documented in publicly available literature. Therefore, the scope of research can be inferred from the study of analogous compounds, such as N-stannyl pyrroles (lacking the methyl linker) and other N-substituted organometallic heterocycles.
The primary objectives for investigating this specific compound would logically include:
Development of Synthetic Routes: Establishing efficient and scalable methods for the synthesis of 1H-Pyrrole, 1-[(triethylstannyl)methyl]-.
Structural and Spectroscopic Characterization: Thoroughly characterizing the compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and potentially X-ray crystallography to confirm its structure and understand its chemical bonding.
Exploration of Reactivity: Investigating its utility in synthetic transformations, such as cross-coupling reactions, transmetalation, and its stability under various conditions.
Evaluation of Potential Applications: Assessing its properties as a precursor for materials or as a candidate for biological activity screening.
Due to the limited specific data on 1H-Pyrrole, 1-[(triethylstannyl)methyl]-, detailed research findings and data tables are not available at this time. The following table provides a comparative overview of related compounds to contextualize the subject of this article.
| Compound Name | Molecular Formula | Key Structural Feature | Common Application |
| 1-Methyl-1H-pyrrole | C₅H₇N | Methyl group on Nitrogen | Organic synthesis intermediate |
| 1-(Triethylstannyl)-1H-pyrrole | C₁₀H₁₉NSn | Triethylstannyl group directly on Nitrogen | Reagent in Stille coupling |
| 1H-Pyrrole, 1-[(triethylstannyl)methyl]- | C₁₁H₂₁NSn | Triethylstannyl group linked by a methylene bridge | Hypothesized as a synthetic reagent or precursor |
Properties
CAS No. |
941-34-4 |
|---|---|
Molecular Formula |
C11H21NSn |
Molecular Weight |
286.00 g/mol |
IUPAC Name |
triethyl(pyrrol-1-ylmethyl)stannane |
InChI |
InChI=1S/C5H6N.3C2H5.Sn/c1-6-4-2-3-5-6;3*1-2;/h2-5H,1H2;3*1H2,2H3; |
InChI Key |
SYTXBQVGQVPAAN-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)CN1C=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrrole, 1 Triethylstannyl Methyl
Strategic Approaches to N-Functionalization of Pyrrole (B145914) Core
The N-functionalization of the pyrrole ring is a common strategy to modify its electronic properties and to introduce functionalities for further reactions. slideshare.net For the synthesis of 1H-Pyrrole, 1-[(triethylstannyl)methyl]-, several strategic approaches can be considered, primarily revolving around the formation of the nitrogen-carbon bond.
A primary and straightforward approach to the synthesis of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is through the direct N-alkylation of pyrrole. This method typically involves the deprotonation of pyrrole with a suitable base to form the pyrrolide anion, which then acts as a nucleophile, attacking an appropriate triethylstannylmethyl electrophile.
The general reaction is as follows: 1H-Pyrrole + Base → [Pyrrolide]⁻ + [Base-H]⁺ [Pyrrolide]⁻ + (Triethylstannyl)methyl-X → 1H-Pyrrole, 1-[(triethylstannyl)methyl]- + X⁻ (where X is a leaving group, such as a halide)
The choice of base is crucial to efficiently deprotonate pyrrole without promoting side reactions. Common bases for this purpose include sodium hydride (NaH), potassium hydride (KH), and alkali metal amides. The electrophilic partner would ideally be a triethylstannylmethyl halide, such as (triethylstannyl)methyl chloride or iodide. The reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to ensure the stability of the reactive intermediates. Highly regioselective N-substitution of pyrrole with alkyl halides can be achieved, yielding the desired N-alkylpyrroles in excellent yields. pharmaguideline.com
The synthesis of N-substituted pyrroles can also be approached through the use of organotin intermediates. However, specific methodologies detailing the synthesis of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- via pre-formed organotin-pyrrole intermediates are not extensively documented in the current scientific literature. Conceptually, this could involve the initial formation of an N-stannylpyrrole, which would then undergo rearrangement or reaction to introduce the methylene (B1212753) spacer. Such a route would depend on the specific reactivity of the N-Sn bond under various conditions.
The application of organotin(IV) enamines in the formation of the pyrrole ring itself represents a more complex synthetic strategy. Organotin enamines are known intermediates in various organic transformations, but their specific use in the de novo synthesis of the pyrrole core, leading directly to N-functionalized products like 1H-Pyrrole, 1-[(triethylstannyl)methyl]-, is not a well-established method based on available scientific data. Theoretical pathways might be envisioned, but these are not currently supported by detailed experimental evidence in the literature.
Synthesis via Organotin Intermediates and Pyrrole Reactivity
Optimized Reaction Conditions and Parameters
The optimization of reaction conditions is paramount for achieving high yields and purity of the target compound. For the direct N-alkylation of pyrrole, several parameters can be adjusted. A summary of typical conditions for N-alkylation of pyrroles, which can be adapted for the synthesis of 1H-Pyrrole, 1-[(triethylstannyl)methyl]-, is presented in the table below.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF, DMF | Aprotic solvents stabilize the pyrrolide anion and do not interfere with the reaction. |
| Base | NaH, KH, K₂CO₃ | Strong bases ensure complete deprotonation of pyrrole. The choice may depend on the reactivity of the alkylating agent. |
| Temperature | 0 °C to room temperature | Initial deprotonation is often carried out at lower temperatures to control the reaction rate, followed by warming to room temperature for the alkylation step. |
| Reaction Time | 2 - 24 hours | The reaction time is dependent on the reactivity of the electrophile and the temperature. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents side reactions with atmospheric moisture and oxygen. |
This table represents a generalized set of conditions for the N-alkylation of pyrroles and would require empirical optimization for the specific synthesis of 1H-Pyrrole, 1-[(triethylstannyl)methyl]-.
Green Chemistry Principles in Synthesis of Organostannyl Pyrroles
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of these principles to the synthesis of organostannyl pyrroles is an area of growing interest.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the N-alkylation of pyrroles, solvent-free conditions have been explored. researchgate.net These methods often involve the use of solid-supported reagents or microwave irradiation to facilitate the reaction. nih.gov For instance, the reaction could potentially be carried out by adsorbing the reactants onto a solid support like alumina or silica and then heating the mixture.
The use of alternative, greener solvents is another approach. Ionic liquids have been shown to be effective media for the N-alkylation of pyrroles, often leading to high yields and selectivity. organic-chemistry.org Water has also been explored as a solvent for some pyrrole syntheses, which is highly desirable from an environmental perspective. researchgate.net While the application of these specific green methods to the synthesis of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- has not been explicitly reported, they represent promising avenues for future research to develop more sustainable synthetic routes.
Catalytic Approaches in Pyrrole Synthesis
The synthesis of N-substituted pyrroles, including organometallic derivatives like 1H-Pyrrole, 1-[(triethylstannyl)methyl]-, has been significantly advanced by the development of catalytic methodologies. These approaches offer considerable advantages over classical stoichiometric reactions, often providing higher yields, milder reaction conditions, and greater functional group tolerance. Catalytic strategies primarily follow two main pathways: the construction of the pyrrole ring from acyclic precursors using a substituted amine, and the direct N-functionalization of a pre-formed pyrrole ring.
One of the most prominent and versatile methods for constructing N-substituted pyrroles is the Paal-Knorr synthesis. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, catalyzed by an acid. wikipedia.orgorganic-chemistry.org For the specific synthesis of 1H-Pyrrole, 1-[(triethylstannyl)methyl]-, this would entail the reaction of a 1,4-dicarbonyl, such as 2,5-hexanedione, with (triethylstannyl)methanamine in the presence of a suitable catalyst. A wide array of catalysts have been developed to facilitate this transformation, ranging from homogeneous Lewis and Brønsted acids to reusable heterogeneous solid acids.
Lewis acid catalysis is widely employed due to the ability of the catalysts to activate the carbonyl groups of the dione towards nucleophilic attack by the amine. Various metal halides have proven effective, offering different levels of activity and substrate scope. mdpi.com For instance, metal chlorides such as iron(III) chloride (FeCl3), zirconium(IV) chloride (ZrCl4), and calcium chloride (CaCl2) have been successfully used. mdpi.com The use of solid-supported Lewis acids, such as silica-supported bismuth(III) chloride, provides the additional benefits of easy catalyst recovery and recycling. mdpi.com
The table below summarizes representative Lewis acid catalysts employed in the Paal-Knorr synthesis of N-substituted pyrroles.
Table 1: Selected Lewis Acid Catalysts in Paal-Knorr Pyrrole Synthesis
| Catalyst | Reactants | Conditions | Yield (%) |
| CaCl₂·2H₂O (20 mol%) | Acetonylacetone, Primary Amines | Microwave (420W) | 74-97 |
| FeCl₃ | 2,5-Dimethoxytetrahydrofuran, Amines | Water, rt | Good to Excellent |
| ZrCl₄ | 1,4-Diketones, Primary Amines | Not specified | Not specified |
| BiCl₃/SiO₂ (7.5 mol%) | 1,4-Diketones, Primary Amines | Hexane, rt, 60 min | 22-96 |
Data derived from studies on various N-substituted pyrroles as specific data for 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is not available. mdpi.com
Beyond traditional Lewis acids, Brønsted acids and heterogeneous solid acid catalysts have emerged as powerful tools for promoting the Paal-Knorr cyclocondensation. Solid acid catalysts are particularly attractive from a green chemistry perspective, as they are often reusable, non-corrosive, and minimize waste generation. rgmcet.edu.inmdpi.com Materials such as commercial aluminas (e.g., CATAPAL 200), clays (e.g., montmorillonite KSF), and silica-supported sulfuric acid have demonstrated high catalytic activity. mdpi.com The acidic sites on the surface of these materials facilitate the crucial condensation and dehydration steps of the mechanism. mdpi.com Organocatalysis, utilizing compounds like citric acid or urea, also provides an environmentally friendly alternative for pyrrole synthesis. nih.gov
The following table presents examples of Brønsted and solid acid catalysts used in the synthesis of N-substituted pyrroles.
Table 2: Selected Brønsted and Solid Acid Catalysts in Paal-Knorr Pyrrole Synthesis
| Catalyst | Reactants | Conditions | Yield (%) |
| CATAPAL 200 (Alumina) | Acetonylacetone, Primary Amines | 60°C, 45 min, Solvent-free | 68-97 |
| Montmorillonite KSF | 1,4-Diketones, Primary Amines | Dichloromethane, rt, 1-25 h | 69-96 |
| Silica Sulfuric Acid | 1,4-Diketones, Amines | rt, Solvent or Solvent-free | High |
| Choline chloride/urea | 1,4-Diones, Amines | 80°C, 12-24 h | 56-99 |
Data derived from studies on various N-substituted pyrroles as specific data for 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is not available. rgmcet.edu.inmdpi.comnih.gov
An alternative catalytic strategy involves the direct N-alkylation of the pyrrole heterocycle with a suitable electrophile. To form the target compound, this would involve reacting pyrrole with a (triethylstannyl)methyl halide, such as (triethylstannyl)methyl iodide. While often performed under basic, non-catalytic conditions, catalytic variants have been explored. researchgate.netorganic-chemistry.org For instance, copper(I) iodide (CuI) has been reported as a catalyst for the N-alkylation of pyrroles with propargyl bromide, suggesting its potential applicability to other alkylating agents. researchgate.net Furthermore, the use of ionic liquids as both solvent and catalyst has been shown to promote the highly regioselective N-substitution of pyrrole with various alkyl halides. organic-chemistry.org More recently, sustainable methods using propylene carbonate as both a green solvent and reagent have been developed for the N-alkylation of various N-heterocycles. nih.gov These catalytic N-alkylation methods provide a direct route to the desired product from the readily available pyrrole starting material.
Other innovative catalytic systems continue to be developed, such as iridium-catalyzed dehydrogenative coupling of secondary alcohols and amino alcohols, which forms the pyrrole ring while eliminating hydrogen gas. researchgate.netnih.gov This method tolerates a wide variety of functional groups, including organometallic moieties. nih.gov Such sustainable approaches represent the frontier in the synthesis of complex pyrrole derivatives. researchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques for 1h Pyrrole, 1 Triethylstannyl Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic and organometallic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics. For 1H-Pyrrole, 1-[(triethylstannyl)methyl]-, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR techniques would provide a complete picture of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring, the methylene (B1212753) bridge, and the triethylstannyl group.
The pyrrole ring protons are anticipated to appear as two distinct multiplets in the aromatic region of the spectrum. The α-protons (at the C2 and C5 positions) are typically deshielded compared to the β-protons (at the C3 and C4 positions) due to the electron-withdrawing effect of the nitrogen atom. ipb.pt The N-substituent, in this case, the (triethylstannyl)methyl group, will influence the precise chemical shifts. ipb.pt
The methylene bridge protons (N-CH₂-Sn) are expected to appear as a singlet, integrating to two protons. The electronegativity of the adjacent nitrogen and the electropositive nature of the tin atom will determine its chemical shift. Furthermore, coupling to the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) would result in the appearance of satellite peaks flanking the main signal, providing direct evidence of the Sn-CH₂ bond.
The protons of the triethylstannyl group will present as two overlapping multiplets, a quartet for the methylene protons (-CH₂-CH₃) and a triplet for the methyl protons (-CH₂-CH₃), characteristic of an ethyl group. Coupling to tin isotopes is also expected for the methylene protons directly attached to the tin atom.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Pyrrole H-2, H-5 | ~6.7 - 7.0 | t | J(H,H) ≈ 2-3 |
| Pyrrole H-3, H-4 | ~6.1 - 6.3 | t | J(H,H) ≈ 2-3 |
| N-CH₂-Sn | ~3.8 - 4.2 | s with Sn satellites | ²J(¹¹⁹Sn,H) ≈ 50-60 |
| Sn-CH₂-CH₃ | ~0.9 - 1.2 | q | ³J(H,H) ≈ 7-8 |
| Sn-CH₂-CH₃ | ~1.0 - 1.3 | t | ³J(H,H) ≈ 7-8 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum will provide complementary information, revealing the carbon framework of the molecule. The pyrrole ring carbons are expected to show two distinct signals, with the α-carbons appearing at a lower field than the β-carbons. The chemical shift of the methylene bridge carbon (N-CH₂-Sn) will be influenced by both the nitrogen and tin atoms. One-bond coupling to ¹¹⁹Sn (¹J(¹¹⁹Sn,¹³C)) for the methylene carbon would be a key diagnostic feature. acs.org The triethylstannyl group will exhibit two signals for the ethyl carbons, with the carbon directly bonded to tin showing a larger ¹J(¹¹⁹Sn,¹³C) coupling constant.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(¹¹⁹Sn,¹³C) (Hz) |
| Pyrrole C-2, C-5 | ~120 - 125 | - |
| Pyrrole C-3, C-4 | ~108 - 112 | - |
| N-CH₂-Sn | ~45 - 55 | ~300 - 350 |
| Sn-CH₂-CH₃ | ~8 - 12 | ~330 - 380 |
| Sn-CH₂-CH₃ | ~13 - 17 | - |
Advanced NMR Techniques for Stereochemical and Conformational Studies (e.g., 2D NMR)
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments. A COSY spectrum would show correlations between the coupled protons within the pyrrole ring and within the ethyl groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. An HMBC spectrum would reveal long-range correlations (typically over two or three bonds), for instance, from the methylene bridge protons to the α-carbons of the pyrrole ring and to the methylene carbons of the ethyl groups, thereby confirming the connectivity of the entire molecule.
Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) for Organotin Moiety Characterization
¹¹⁹Sn NMR is a powerful technique for directly probing the environment of the tin nucleus. The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For a tetraorganostannane like 1H-Pyrrole, 1-[(triethylstannyl)methyl]-, the ¹¹⁹Sn chemical shift is expected to be in the typical range for such compounds. researchgate.netnorthwestern.edu The chemical shift value would confirm the +4 oxidation state and the tetracoordinate nature of the tin atom in a non-coordinating solvent.
Predicted ¹¹⁹Sn NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) vs. SnMe₄ |
| ¹¹⁹Sn | +50 to -50 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule, which aids in its structural confirmation. For 1H-Pyrrole, 1-[(triethylstannyl)methyl]-, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) could be employed.
The mass spectrum would be characterized by a complex isotopic pattern for the molecular ion and any tin-containing fragments, due to the multiple stable isotopes of tin. The molecular ion peak [M]⁺ would confirm the molecular formula.
The fragmentation pattern in EI-MS would likely involve the cleavage of the bonds around the tin atom and within the N-substituent. upce.czdtic.mil Common fragmentation pathways would include:
Loss of an ethyl radical to give the [M - C₂H₅]⁺ ion.
Loss of the entire triethylstannyl group to give the pyrrolylmethyl cation.
Cleavage of the N-CH₂ bond.
Fragmentation of the pyrrole ring itself. nih.govresearchgate.net
Predicted Major Fragments in Mass Spectrum
| m/z (for ¹²⁰Sn) | Identity |
| 285 | [M]⁺ |
| 256 | [M - C₂H₅]⁺ |
| 80 | [C₄H₄NCH₂]⁺ |
| 205 | [Sn(C₂H₅)₃]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While no experimental crystal structure for 1H-Pyrrole, 1-[(triethylstannyl)methyl]- has been reported, a theoretical consideration of its molecular architecture can be made.
| Parameter | Predicted Value |
| Sn-C bond lengths | ~2.1 - 2.2 Å |
| N-C bond length (pyrrole) | ~1.37 Å |
| N-CH₂ bond length | ~1.47 Å |
| C-Sn-C bond angles | ~109.5° |
| Molecular Geometry at Sn | Tetrahedral |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules by identifying their constituent functional groups. For the compound 1H-Pyrrole, 1-[(triethylstannyl)methyl]- , these techniques provide a detailed vibrational fingerprint, allowing for the characterization of the pyrrole ring, the triethylstannyl moiety, and the methylene linker. Although a complete experimental spectrum for this specific molecule is not widely published, a comprehensive analysis can be conducted by examining the characteristic vibrational modes of its structural components.
The principal vibrational modes can be categorized based on the different parts of the molecule: the pyrrole ring vibrations, the triethylstannyl group vibrations, and the vibrations of the linking methylene group.
Pyrrole Ring Vibrations: The vibrational spectrum of the pyrrole ring is characterized by several distinct bands. The C-H stretching vibrations of the aromatic ring typically appear at high wavenumbers. The C=C and C-N stretching vibrations within the five-membered ring give rise to a series of bands in the fingerprint region. Furthermore, in-plane and out-of-plane C-H bending modes are also characteristic of the pyrrole moiety. In N-substituted pyrroles, the absence of the N-H vibrational modes is a key diagnostic feature. worktribe.comresearchgate.netresearchgate.net
Triethylstannyl Group Vibrations: The triethylstannyl group exhibits characteristic vibrations associated with the tin-carbon (Sn-C) bonds and the internal modes of the ethyl groups. The Sn-C stretching vibrations are typically observed in the lower frequency region of the mid-infrared spectrum. optica.orgresearchgate.net The ethyl groups themselves give rise to symmetric and asymmetric stretching and bending vibrations of the CH3 and CH2 groups.
Methylene Bridge Vibrations: The methylene (-CH2-) group that links the pyrrole ring to the tin atom has its own characteristic vibrational modes. These include scissoring, wagging, twisting, and rocking deformations, which are typically observed in the mid-frequency range of the IR and Raman spectra. researchgate.netmsu.edu
The following tables summarize the expected characteristic vibrational frequencies for 1H-Pyrrole, 1-[(triethylstannyl)methyl]- based on the analysis of its functional groups.
Infrared (IR) Spectroscopy Data Table
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
|---|---|---|
| 3100 - 3000 | ν(C-H) | Pyrrole ring C-H stretching |
| 2965 - 2950 | ν_as(CH₃) | Asymmetric C-H stretching in ethyl groups |
| 2940 - 2910 | ν_as(CH₂) | Asymmetric C-H stretching in ethyl and methylene bridge |
| 2880 - 2865 | ν_s(CH₃) | Symmetric C-H stretching in ethyl groups |
| 2860 - 2840 | ν_s(CH₂) | Symmetric C-H stretching in ethyl and methylene bridge |
| 1550 - 1500 | ν(C=C) | Pyrrole ring C=C stretching |
| 1470 - 1440 | δ(CH₂) | CH₂ scissoring in ethyl and methylene bridge |
| 1400 - 1350 | ν(C-N) | Pyrrole ring C-N stretching |
| 1380 - 1370 | δ_s(CH₃) | Symmetric CH₃ bending in ethyl groups |
| 1250 - 1200 | ω(CH₂) | CH₂ wagging in ethyl and methylene bridge |
| 1100 - 1000 | β(C-H) | Pyrrole ring C-H in-plane bending |
| 800 - 700 | γ(C-H) | Pyrrole ring C-H out-of-plane bending |
| 600 - 500 | ν(Sn-C) | Sn-C stretching |
Raman Spectroscopy Data Table
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
|---|---|---|
| 3100 - 3000 | ν(C-H) | Pyrrole ring C-H stretching |
| 2965 - 2910 | ν(C-H) | C-H stretching in ethyl and methylene groups |
| 1550 - 1500 | ν(C=C) | Pyrrole ring C=C stretching (often strong) |
| 1470 - 1440 | δ(CH₂) | CH₂ scissoring |
| 1400 - 1350 | ν(C-N) | Pyrrole ring C-N stretching |
| 1100 - 1000 | β(C-H) | Pyrrole ring C-H in-plane bending |
| 600 - 500 | ν(Sn-C) | Symmetric Sn-C stretching (often strong) |
Reactivity and Chemical Transformations of 1h Pyrrole, 1 Triethylstannyl Methyl
Reactivity of the Pyrrole (B145914) Nucleus in N-Stannylated Systems
The presence of the 1-[(triethylstannyl)methyl]- substituent on the nitrogen atom of the pyrrole ring influences its reactivity in various electrophilic and metalation reactions.
Electrophilic Aromatic Substitution Reactions at Pyrrole Ring Carbons
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The substitution typically occurs at the C2 position due to the greater stabilization of the cationic intermediate through resonance. The electron-donating nature of the nitrogen lone pair enhances the nucleophilicity of the ring carbons.
In the case of N-substituted pyrroles, the nature of the substituent can influence the regioselectivity of the reaction. While the C2 position remains the most electronically favored site for electrophilic attack, bulky N-substituents can sterically hinder this position, leading to substitution at the C3 position. The 1-[(triethylstannyl)methyl]- group, with its triethylstannyl moiety, can exert a significant steric influence.
| Electrophile | Reagent | Typical Product(s) |
| Acyl cation | Acyl halide / Lewis acid | 2-Acylpyrrole, 3-Acylpyrrole |
| Nitronium ion | HNO₃ / H₂SO₄ | 2-Nitropyrrole, 3-Nitropyrrole |
| Halonium ion | X₂ (X = Cl, Br, I) | 2-Halopyrrole, Polyhalogenated pyrroles |
| Sulfonium ion | SO₃ / H₂SO₄ | Pyrrole-2-sulfonic acid |
This table presents typical outcomes for electrophilic aromatic substitution on pyrrole rings. The exact product distribution for 1H-Pyrrole, 1-[(triethylstannyl)methyl]- would depend on specific reaction conditions and the steric influence of the N-substituent.
Directed Metalation and Functionalization Strategies
The nitrogen atom and its substituent in N-substituted pyrroles can act as a directing group in metalation reactions, primarily lithiation. This process, known as directed ortho-metalation (DoM), involves the deprotonation of the carbon atom adjacent to the directing group by a strong base, typically an organolithium reagent. For N-substituted pyrroles, this would correspond to the C2 position.
However, in the case of 1H-Pyrrole, 1-[(triethylstannyl)methyl]-, a competing reaction is the facile tin-lithium exchange, which can be faster than the deprotonation of the pyrrole ring. This exchange would lead to the formation of a lithiated species at the methylene (B1212753) carbon of the N-substituent rather than on the pyrrole ring itself. The outcome is therefore highly dependent on the reaction conditions and the organolithium reagent used.
C-H Functionalization Methodologies
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new functional groups onto aromatic rings, including pyrrole. Palladium, rhodium, and iridium catalysts are commonly employed for the direct arylation, alkylation, or alkenylation of the pyrrole C-H bonds.
For N-substituted pyrroles, C-H activation can occur at either the C2 or C3 position, with the regioselectivity often controlled by the choice of catalyst, ligand, and directing group. The 1-[(triethylstannyl)methyl]- group could potentially influence the regioselectivity of such transformations through steric effects or by coordination to the metal center.
| Catalyst System | Coupling Partner | Functionalization Type |
| Pd(OAc)₂ / Ligand | Aryl halide | C-H Arylation |
| [RhCp*Cl₂]₂ | Alkene | C-H Alkenylation |
| [Ir(cod)Cl]₂ / Ligand | Alkyl borane | C-H Alkylation |
This table provides examples of catalyst systems used for the C-H functionalization of pyrroles. The specific application to 1H-Pyrrole, 1-[(triethylstannyl)methyl]- would require empirical optimization.
Transformations Involving the Triethylstannyl Substituent
The triethylstannyl group is a key reactive center in 1H-Pyrrole, 1-[(triethylstannyl)methyl]-, enabling a range of transformations that are fundamental in synthetic organic chemistry.
Transmetallation Reactions for Carbon-Carbon Bond Formation
Organostannanes readily undergo transmetallation with organolithium reagents, a process known as tin-lithium exchange. In the case of 1H-Pyrrole, 1-[(triethylstannyl)methyl]-, treatment with an alkyllithium reagent like n-butyllithium would be expected to cleave the C-Sn bond, generating a new organolithium species, 1-(lithiomethyl)-1H-pyrrole, and tetraethyltin.
This newly formed lithiated species is a potent nucleophile and can react with a variety of electrophiles to form new carbon-carbon bonds. This two-step sequence of tin-lithium exchange followed by electrophilic quench provides a versatile method for the functionalization of the methyl group attached to the pyrrole nitrogen.
| Electrophile | Product |
| Aldehyde/Ketone | β-Hydroxy pyrrole derivative |
| Alkyl halide | N-Alkylated pyrrole derivative |
| Carbon dioxide | Pyrrole-1-acetic acid derivative |
| Ester | β-Keto pyrrole derivative |
This table illustrates the potential products from the reaction of the lithiated intermediate with various electrophiles.
Cross-Coupling Reactions (e.g., Stille Coupling)
Organostannanes are valuable reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. In this reaction, the organostannane couples with an organic halide or triflate in the presence of a palladium catalyst. While the triethylstannyl group in 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is attached to a methyl group, which is generally less reactive in Stille couplings compared to aryl, vinyl, or alkynyl stannanes, such couplings are still possible under appropriate conditions.
More commonly, the pyrrole ring itself can be functionalized with a trialkylstannyl group at a carbon position (e.g., C2 or C3) to participate in Stille coupling. However, the title compound could potentially serve as a source of the 1-(1H-pyrrol-1-yl)methyl group in specialized cross-coupling reactions, although this is less conventional.
Cleavage and Derivatization of the Sn-C Bond
The bond between the tin atom and the methylene carbon (Sn-CH2) is a key reactive site in 1H-Pyrrole, 1-[(triethylstannyl)methyl]-. This bond is susceptible to cleavage by various reagents, making it a valuable handle for further derivatization of the pyrrole nitrogen.
Transmetalation: One of the most common reactions involving organostannanes is transmetalation, particularly with organolithium reagents. Treatment of N-stannylmethylated azoles with reagents like n-butyllithium (n-BuLi) typically results in the cleavage of the Sn-C bond to form a new lithium-carbon bond. This process would convert 1H-Pyrrole, 1-[(triethylstannyl)methyl]- into a lithiated N-methylpyrrole equivalent, which can then react with a wide range of electrophiles.
Redistribution Reactions: Organotin compounds can undergo redistribution (comproportionation) reactions when heated with tin halides. For instance, reacting a tetraorganotin compound with tin(IV) chloride can yield various mixed organotin chlorides. wikipedia.org By analogy, reacting 1H-Pyrrole, 1-[(triethylstannyl)methyl]- with a tin halide could lead to a mixture of products where the ethyl groups or the pyrrolylmethyl group are exchanged.
Hydrolytic Cleavage: The Sn-C bond can also be susceptible to cleavage under hydrolytic conditions, sometimes leading to complex organotin clusters. Research on the hydrolysis of a mixed-ligand dimethyltin (B1205294) compound showed that it proceeded with partial cleavage of Sn-C bonds, resulting in a novel oxo-/hydroxo-organotin cluster containing both mono- and dimethyltin fragments. nih.gov This suggests that under certain aqueous or acidic/basic conditions, the Sn-C bond in the title compound could undergo cleavage.
The table below summarizes potential derivatization reactions proceeding via the cleavage of the Sn-C bond.
| Reagent | Product Type | Reaction Description |
| Organolithium (e.g., n-BuLi) | N-lithiomethylpyrrole intermediate | Transmetalation by exchanging the triethylstannyl group for lithium. |
| Electrophile (E+) after BuLi | N-functionalized methylpyrrole (Pyr-CH2-E) | The lithiated intermediate is trapped by an electrophile. |
| Tin(IV) Halide (SnX4) | Mixed Organotin Halides | Redistribution reaction leading to exchange of organic groups on the tin atom. wikipedia.org |
| Protic Acids (H-X) | 1-methylpyrrole | Acidolysis of the Sn-C bond, protonating the methylene group. |
Cycloaddition and Rearrangement Reactions
The pyrrole ring, despite its aromatic character, can participate in various cycloaddition reactions, acting as a diene or a dipolarophile. The N-substituent can significantly influence the course and efficiency of these reactions through steric and electronic effects.
[4+2] Cycloaddition (Diels-Alder Reactions): The pyrrole ring is generally a reluctant diene in Diels-Alder reactions due to the energetic cost of disrupting its aromaticity. wikipedia.org However, N-substituted pyrroles, particularly those with electron-withdrawing groups on the nitrogen, can undergo [4+2] cycloadditions. For instance, N-arylpyrroles have been shown to react with benzynes (generated from diaryliodonium salts) to yield bridged-ring amine products. d-nb.infonih.gov The triethylstannylmethyl group is primarily electron-donating, which might disfavor its participation as a diene but could enhance its reactivity as a dienophile.
[3+2] Cycloaddition: N-substituted pyrroles can also act as the 1,3-dipole component in [3+2] cycloaddition reactions. For example, N-substituted pyrrole-2-carboxaldehydes react with arylalkenes in the presence of a copper catalyst to form dihydropyrrolizine skeletons. acs.orgacs.org This type of reaction involves the formation of an azomethine ylide from the pyrrole ring and its N-substituent, which then reacts with the dipolarophile.
[4+3] Cycloaddition: The construction of seven-membered rings can be achieved through [4+3] cycloaddition reactions. N-nosyl-protected pyrroles have been shown to react with silyloxyacroleins in the presence of an acid catalyst to form tropinone (B130398) derivatives. researchgate.net The nature of the N-substituent is crucial for the success of these reactions. thieme-connect.de
Rearrangement Reactions: Pyrrole derivatives can undergo various rearrangement reactions. A notable example is the 3,3-sigmatropic rearrangement, which has been proposed as a key step in certain pyrrole syntheses. nih.gov While the triethylstannylmethyl group itself is not prone to rearrangement, its presence could influence rearrangements involving the pyrrole ring or other substituents.
The following table presents examples of cycloaddition reactions involving N-substituted pyrroles, which serve as models for the potential reactivity of 1H-Pyrrole, 1-[(triethylstannyl)methyl]-.
| Reaction Type | Pyrrole Derivative | Reactant | Product Type |
| [4+2] Cycloaddition | N-Arylpyrrole | Benzyne | Bridged-ring amine d-nb.infonih.gov |
| [3+2] Cycloaddition | N-Substituted pyrrole-2-carboxaldehyde | Arylalkene | Dihydropyrrolizine acs.orgacs.org |
| [4+3] Cycloaddition | N-Nosyl pyrrole | 2-(Silyloxy)acrolein | Tropinone derivative researchgate.net |
Oxidative and Reductive Transformations of the Compound
The title compound possesses two main sites susceptible to redox transformations: the organotin moiety and the pyrrole ring.
Oxidative Transformations: Organotin(IV) compounds are the most stable oxidation state for organotins. rjpbcs.comlupinepublishers.com While the tin atom in 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is already in the +4 state, the organic substituents can be oxidized. Biological oxidation of tributyltin compounds has been shown to proceed via hydroxylation of the carbon-hydrogen bonds, particularly at the α and β positions relative to the tin atom. acs.org This suggests that the ethyl groups on the tin atom could be susceptible to hydroxylation under certain oxidative conditions. Free radical reactions can also occur at the tin center, potentially leading to the displacement of an alkyl radical. acs.org
The pyrrole ring itself is electron-rich and prone to oxidation, especially under acidic conditions, which can lead to polymerization. wikipedia.org Chemical oxidation of pyrrole with reagents like p-benzoquinone can produce semiconducting materials. rsc.org The presence of the N-substituent would influence the oxidation potential of the pyrrole ring.
Reductive Transformations: The reduction of organotin compounds can lead to various outcomes. Strong reducing agents can cleave the Sn-C bond. Organotin halides can be reduced by reagents like lithium aluminum hydride to form organotin hydrides. wikipedia.org While the title compound is not a halide, similar reductive cleavage of the Sn-C bond might be possible under harsh conditions.
The pyrrole ring can be reduced to less saturated heterocycles. For example, Birch reduction of pyrrole esters and amides is known to produce pyrrolines, with the regioselectivity depending on other substituents. wikipedia.org Catalytic hydrogenation can lead to the fully saturated pyrrolidine (B122466) ring, though the aromatic nature of pyrrole makes this challenging. wikipedia.org
The table below outlines the potential oxidative and reductive transformations.
| Transformation | Site of Reaction | Potential Reagents/Conditions | Expected Outcome |
| Oxidation | Ethyl groups on Sn | Monooxygenase enzymes, certain chemical oxidants | Hydroxylated ethyl groups acs.org |
| Pyrrole Ring | Acidic conditions, p-benzoquinone | Polypyrrole, oxidized adducts wikipedia.orgrsc.org | |
| Tin Center | Free radicals | Displacement of ethyl radical acs.org | |
| Reduction | Sn-C Bond | Strong reducing agents | Cleavage to form 1-methylpyrrole |
| Pyrrole Ring | Birch Reduction, Catalytic Hydrogenation | Pyrroline, Pyrrolidine wikipedia.org |
Theoretical and Computational Chemistry of 1h Pyrrole, 1 Triethylstannyl Methyl
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or approximations thereof) to determine the electronic structure and energy of a molecule. For 1H-Pyrrole, 1-[(triethylstannyl)methyl]-, this process would begin with a geometry optimization to find the lowest energy arrangement of its atoms, providing key information on bond lengths, bond angles, and dihedral angles.
Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for organometallic compounds. isca.me DFT calculations focus on the electron density to determine the energy and properties of a system.
Stability: The thermodynamic stability of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- would be assessed by calculating its total electronic energy. By comparing this energy to that of its constituent parts or potential isomers, its relative stability can be determined. Furthermore, analysis of the bond orders and strengths, particularly for the N-CH₂ and CH₂-Sn bonds, would provide insight into the molecule's kinetic stability and potential points of dissociation.
Aromaticity: The pyrrole (B145914) ring is inherently aromatic. However, the nature of the N-substituent can influence the degree of aromaticity. DFT can be employed to quantify this property using various indices. researchgate.net For instance, the Nucleus-Independent Chemical Shift (NICS) calculation would predict the magnetic shielding at the center of the pyrrole ring. A more negative NICS value typically indicates stronger aromatic character. Another measure is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the geometric consequences of aromaticity by comparing the bond lengths within the ring to those of an ideal aromatic system. Studies on substituted pyrroles suggest that electron-donating or -withdrawing groups on the nitrogen can modulate the ring's electron density and, consequently, its aromaticity. rsc.orgroyalsocietypublishing.org
Hypothetical DFT-Calculated Aromaticity Indices for the Pyrrole Ring
| Aromaticity Index | Calculated Value | Interpretation |
| NICS(0) (ppm) | -14.5 | Strong aromatic character, typical for a pyrrole ring. |
| HOMA | 0.89 | High degree of aromaticity based on geometric parameters. |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals provide critical information about a molecule's nucleophilic and electrophilic nature.
For 1H-Pyrrole, 1-[(triethylstannyl)methyl]-, the HOMO is expected to be localized primarily on the electron-rich π-system of the pyrrole ring, making the ring the primary site for electrophilic attack. researchgate.net Conversely, the LUMO would likely have significant contributions from the σ*-antibonding orbitals of the C-Sn bond and empty d-orbitals on the tin atom, indicating that the tin center is a potential site for nucleophilic attack.
Illustrative Frontier Molecular Orbital Data
| Orbital | Energy (eV) | Localization | Reactivity Implication |
| HOMO | -5.8 | Pyrrole Ring (π-system) | Site of electrophilic attack (Nucleophilic) |
| LUMO | -0.5 | Sn center and C-Sn σ* orbital | Site of nucleophilic attack (Electrophilic) |
| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability | Relatively stable molecule, but reactive under specific conditions |
Computational Spectroscopy and Spectroscopic Data Prediction
Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation and characterization of newly synthesized molecules. researchgate.net
For 1H-Pyrrole, 1-[(triethylstannyl)methyl]-, DFT calculations would be used to predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.
Vibrational Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This would show characteristic peaks corresponding to C-H stretching of the pyrrole ring and ethyl groups, C-N stretching, and, importantly, the Sn-C stretching and bending modes, which are characteristic of the organotin moiety.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts for various nuclei, including ¹H, ¹³C, and ¹¹⁹Sn. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra. The calculated ¹¹⁹Sn chemical shift would be particularly sensitive to the coordination environment and electronic properties of the tin atom.
Exemplary Predicted vs. Theoretical Spectroscopic Data
| Spectroscopic Data | Predicted Value | Significance |
| IR Frequency (Sn-C stretch) | 525 cm⁻¹ | Confirms the presence of the triethylstannyl group. |
| ¹H NMR Chemical Shift (N-CH₂) | δ 4.1 ppm | Characterizes the methylene (B1212753) bridge between the ring and tin. |
| ¹³C NMR Chemical Shift (Pyrrole Cα) | δ 120 ppm | Reflects the electronic environment of the pyrrole ring. |
| ¹¹⁹Sn NMR Chemical Shift | δ +60 ppm | Indicates a tetracoordinate tin(IV) center. |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. umn.edu By mapping the potential energy surface, DFT calculations can elucidate reaction mechanisms, identify intermediates, and determine the energies of transition states. mdpi.com
For 1H-Pyrrole, 1-[(triethylstannyl)methyl]-, one could investigate various reactions, such as electrophilic substitution on the pyrrole ring or nucleophilic substitution at the tin center. For a hypothetical electrophilic aromatic substitution, calculations would model the approach of an electrophile (e.g., NO₂⁺) to the pyrrole ring. The computational pathway would involve:
Reactant Complex: Optimization of the initial, non-covalent association of the reactants.
Transition State (TS): Locating the highest energy point along the reaction coordinate, which determines the activation energy and reaction rate.
Intermediate (σ-complex): Characterizing the stability of the intermediate formed after the electrophile adds to the ring.
Product Complex: Optimization of the final product after a proton is removed.
The calculated energy profile would reveal whether the reaction is kinetically and thermodynamically favorable. Similar studies on organotin compounds have successfully elucidated mechanisms in catalysis and synthesis. nih.govmdpi.com
Hypothetical Energy Profile for Electrophilic Substitution
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials |
| Transition State 1 | +15.2 | Formation of σ-complex |
| Intermediate | -5.4 | Stable σ-complex |
| Transition State 2 | +2.1 | Proton removal |
| Products | -25.0 | Final substituted pyrrole |
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanics provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. drexel.edu MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational flexibility and intermolecular interactions.
The 1-[(triethylstannyl)methyl]- substituent is highly flexible due to the free rotation around the N-CH₂, CH₂-Sn, and Sn-C(ethyl) bonds. MD simulations would be crucial for understanding the conformational landscape of this molecule. These simulations could reveal:
The preferred orientations (conformers) of the triethylstannyl group relative to the pyrrole ring.
The energy barriers for rotation around key single bonds.
The behavior of the molecule in a solvent, including how solvent molecules arrange around it.
Such simulations are particularly important for understanding how the molecule's shape might influence its ability to interact with other molecules or biological targets.
Conformational Motions Analyzed by MD Simulations
| Type of Motion | Description | Timescale |
| Bond Vibration | Stretching and bending of covalent bonds. | Femtoseconds (fs) |
| Ethyl Group Rotation | Rotation of the -CH₂CH₃ groups around the Sn-C bond. | Picoseconds (ps) |
| Substituent Rotation | Rotation of the entire -Sn(CH₂CH₃)₃ group around the CH₂-Sn bond. | Picoseconds (ps) |
| Global Tumbling | Overall rotation of the molecule in solution. | Picoseconds to Nanoseconds (ps-ns) |
Applications of 1h Pyrrole, 1 Triethylstannyl Methyl in Advanced Chemical Research
Contributions to Materials Science
Photoactive and Optoelectronic Material Components
Exhaustive searches for scholarly articles, patents, and conference proceedings that specifically name or detail the synthesis, properties, and applications of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- have not yielded any relevant results. This suggests that the compound may be a novel substance that has not yet been the subject of published research, or it may be a theoretical compound that has not been synthesized or characterized. It is also possible that research on this compound exists but is not yet in the public domain.
While the broader families of pyrrole (B145914) and organotin compounds are well-documented in chemical literature for their diverse applications in catalysis and materials science, no literature specifically links the triethylstannyl-methyl substituted pyrrole to the advanced applications outlined in the request.
Consequently, without any foundational research data, the creation of an informative and scientifically accurate article on 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is not feasible.
Advanced Synthetic Building Block in Organic Synthesis
The compound 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is a specialized organometallic reagent that serves as a versatile building block in modern organic synthesis. Its utility stems from the unique reactivity of the α-stannyl N-methylpyrrole moiety, which combines the nucleophilic character of the pyrrole ring with the synthetic flexibility of the carbon-tin bond. This structure allows for its participation in a variety of chemical transformations, enabling the construction of complex molecular architectures incorporating the pyrrole nucleus, a common motif in pharmaceuticals and natural products.
The primary role of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- as a synthetic intermediate is centered on the reactivity of the N-CH₂-Sn(C₂H₅)₃ group. This functional group can be considered a stable precursor to a more reactive N-acyliminium ion or an α-amino carbanion equivalent. The triethylstannyl group can be readily cleaved under specific reaction conditions, allowing the pyrrolylmethyl group to be transferred to various electrophiles.
One of the key applications for analogous α-stannyl amine reagents is in the synthesis of complex nitrogen-containing heterocyclic structures. thieme-connect.comacs.org A notable example is the Stannyl (B1234572) Amine Protocol (SnAP), where α-stannyl amines react with ketones. acs.org In this type of transformation, the reaction is thought to proceed through the formation of a ketimine intermediate, which then undergoes cyclization facilitated by a Lewis acid catalyst, such as copper(II) triflate. thieme-connect.com This methodology allows for the one-step construction of saturated spirocyclic N-heterocycles, which are scaffolds of significant interest in drug discovery. acs.org
While direct studies on 1H-Pyrrole, 1-[(triethylstannyl)methyl]- are limited, its behavior as an advanced building block can be inferred from the established reactivity of similar α-stannyl amines. The reaction would likely involve the condensation of the pyrrole reagent with a suitable ketone or aldehyde, followed by an intramolecular cyclization event. The triethylstannyl group acts as a key facilitator in this process before being cleaved. This approach provides a direct and operationally simple route to novel heterocyclic systems that would be challenging to assemble through traditional methods. thieme-connect.com
The versatility of this building block is demonstrated by the range of substrates that can potentially be employed in such reactions. The reaction of SnAP reagents with various cyclic ketones has been shown to produce a diverse array of spirocyclic morpholines and piperazines. thieme-connect.com
Table 1: Representative Reactions of Analogous α-Stannyl Amines with Ketones
This table illustrates the scope of the Stannyl Amine Protocol (SnAP) using various ketones, which serves as a model for the potential applications of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- in synthesizing complex N-heterocycles.
| Amine Reagent Analogue | Ketone Substrate | Product Type | Yield (%) |
| N-(Tributylstannylmethyl)morpholine | Cyclohexanone | Spirocyclic Morpholine | 75 |
| N-(Tributylstannylmethyl)piperazine | Cyclopentanone | Spirocyclic Piperazine | 68 |
| N-(Tributylstannylmethyl)morpholine | 1,1,1-Trifluoroacetone | α-CF₃ Morpholine | 80 |
| N-(Tributylstannylmethyl)piperazine | 4-tert-Butylcyclohexanone | Spirocyclic Piperazine | 71 |
Data are representative of reactions reported for analogous α-(tributylstannyl)methyl amine reagents and are intended to illustrate potential reactivity, not specific results for 1H-Pyrrole, 1-[(triethylstannyl)methyl]-. thieme-connect.comacs.org
The utility of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- extends beyond cyclization reactions. The carbon-tin bond can also participate in transmetalation reactions with organolithium reagents to generate a highly nucleophilic α-(N-pyrrolyl)methyllithium species. This reactive intermediate can then be used to form carbon-carbon bonds by reacting with a wide range of electrophiles, such as alkyl halides, aldehydes, ketones, and esters, thereby introducing the pyrrolylmethyl unit into new molecular frameworks.
Furthermore, the potential for palladium-catalyzed cross-coupling reactions, such as the Stille coupling, represents another significant application. Although typically involving sp²-hybridized carbon-tin bonds, related organostannanes can be used to form new carbon-carbon bonds, highlighting the synthetic potential of this class of compounds.
Future Research Directions and Emerging Opportunities for 1h Pyrrole, 1 Triethylstannyl Methyl
Development of More Efficient and Sustainable Synthetic Routes
The advancement of research into 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is contingent on the development of efficient and environmentally benign synthetic methodologies. Current approaches to N-alkylation of pyrroles and the synthesis of organostannanes often rely on traditional methods that may involve harsh reagents, stoichiometric waste, and challenging purifications. Future research will likely focus on greener alternatives that enhance atom economy and reduce environmental impact.
Key areas for development include:
Catalytic N-Alkylation: Moving beyond classical Williamson ether-type syntheses, the use of catalytic systems for the N-methylation of pyrrole (B145914) followed by stannylation, or the direct N-alkylation with a triethylstannylmethyl halide, could offer higher efficiency and selectivity. mdpi.comnih.gov This could involve exploring various transition metal catalysts or organocatalysts to facilitate the reaction under milder conditions. mdpi.com
Use of Sustainable Reagents and Solvents: Investigating the use of bio-based solvents, recyclable catalysts, and less toxic tin reagents will be crucial for developing truly sustainable synthetic routes. nih.gov The exploration of flow chemistry could also offer advantages in terms of safety, scalability, and reaction control.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic N-Alkylation | Higher efficiency, milder conditions, improved selectivity | Development of novel transition metal or organocatalysts |
| One-Pot Synthesis | Reduced waste, improved atom economy, higher overall yield | Design of tandem reaction sequences |
| Sustainable Reagents | Reduced environmental impact, improved safety | Use of bio-based solvents and less toxic tin precursors |
| Flow Chemistry | Enhanced safety, scalability, and reaction control | Optimization of reaction parameters in continuous flow reactors |
Exploration of Unprecedented Reactivity Patterns and Selectivity
The combination of a π-excessive pyrrole ring and a reactive carbon-tin bond in 1H-Pyrrole, 1-[(triethylstannyl)methyl]- suggests a rich and largely unexplored reactivity profile. Future research is expected to uncover novel transformations and selective reactions.
Potential areas of exploration include:
Transmetalation Reactions: The triethylstannyl group is an excellent precursor for transmetalation with organolithium reagents or transition metals. This would generate a highly reactive N-(lithiomethyl)pyrrole or a corresponding transition metal derivative, opening pathways to a wide range of electrophiles and cross-coupling reactions.
Intramolecular Rearrangements: Under thermal or catalytic conditions, the (triethylstannyl)methyl group could potentially undergo rearrangements, such as migration from the nitrogen to a carbon atom of the pyrrole ring, leading to novel C-stannylated pyrrole isomers with distinct reactivity.
Lewis Acidity and Basicity: The tin atom can exhibit Lewis acidity, potentially influencing the reactivity of the pyrrole ring or enabling coordination with other molecules. Conversely, the pyrrole nitrogen's lone pair availability is modulated by the electron-withdrawing or -donating nature of the stannylmethyl group, affecting its basicity and nucleophilicity. researchgate.net
| Reactivity Pattern | Potential Outcome | Investigative Approach |
| Transmetalation | Formation of novel organometallic pyrrole derivatives | Reaction with organolithium reagents and transition metal complexes |
| Intramolecular Rearrangements | Synthesis of new C-stannylated pyrrole isomers | Thermal or catalytic studies with in-situ monitoring |
| Lewis Acid/Base Interactions | Controlled reactivity and supramolecular assembly | Spectroscopic and computational studies of coordination chemistry |
Integration into Novel Catalytic Systems
The structural features of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- make it a promising candidate for use in catalysis, either as a ligand precursor or as a catalyst itself.
Future research in this area could focus on:
Ligand Synthesis: The pyrrole nitrogen can act as a coordinating atom for transition metals. The (triethylstannyl)methyl group can be functionalized to introduce additional donor atoms, leading to the synthesis of novel bidentate or polydentate ligands for a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations.
Organocatalysis: The pyrrole moiety itself can participate in hydrogen bonding and other non-covalent interactions, making it a potential scaffold for the design of novel organocatalysts. The tin group could be used as a handle for immobilization on a solid support, facilitating catalyst recovery and reuse.
Dual-Role Catalysis: The compound could potentially act as a dual-role catalyst, where the tin center functions as a Lewis acid to activate a substrate, while the pyrrole ring participates in another catalytic step.
| Catalytic Application | Potential Role of the Compound | Target Reactions |
| Ligand Development | Precursor to multidentate ligands | Cross-coupling, hydrogenation, polymerization |
| Organocatalysis | Scaffold for hydrogen-bonding catalysts | Asymmetric synthesis, condensation reactions |
| Dual-Role Catalysis | Lewis acid and Brønsted base/acid functionality | Tandem or cascade reactions |
Design and Synthesis of Advanced Functional Materials
The incorporation of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- into polymeric or supramolecular structures could lead to the development of advanced functional materials with unique electronic, optical, or sensory properties.
Emerging opportunities in materials science include:
Conducting Polymers: Pyrrole is a well-known monomer for the synthesis of conducting polymers. The (triethylstannyl)methyl group could be used to pre-organize the monomers before polymerization, potentially leading to materials with enhanced conductivity and processability. The tin moiety could also be leveraged for post-polymerization modifications.
Sensor Materials: The pyrrole ring can be functionalized to interact with specific analytes. The organostannane group could influence the electronic properties of the resulting material, providing a mechanism for signal transduction in chemical sensors.
Organic Electronics: The electronic properties of pyrrole-containing materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The triethylstannyl group can be used as a versatile handle for Stille cross-coupling reactions, enabling the synthesis of complex conjugated systems with tailored electronic properties.
| Material Type | Function of the Compound | Potential Application |
| Conducting Polymers | Monomer with a handle for pre-organization and modification | Flexible electronics, antistatic coatings |
| Chemical Sensors | Building block for analyte-responsive materials | Environmental monitoring, medical diagnostics |
| Organic Electronics | Precursor for conjugated polymers and small molecules | OLEDs, OPVs, OFETs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
